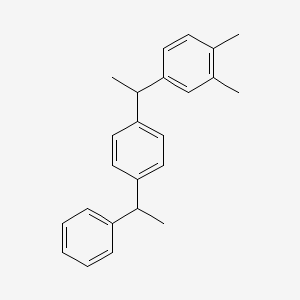
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene is an aromatic hydrocarbon compound. It is characterized by the presence of phenyl and xylyl groups attached to an ethyl chain. This compound is known for its stability and reactivity, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene typically involves Friedel-Crafts alkylation reactions. The process begins with the reaction of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This forms 1-phenylethylbenzene. Subsequently, 1-phenylethylbenzene undergoes another Friedel-Crafts alkylation with 3,4-dimethylbenzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, occur at the aromatic rings. These reactions require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂) with iron(III) chloride (FeCl₃), nitric acid (HNO₃) with sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Applications De Recherche Scientifique
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylbenzene: Lacks the xylyl group, making it less complex.
4-(1-(3,4-Xylyl)ethyl)benzene: Similar structure but without the phenylethyl group.
1-(1-Phenylethyl)-4-methylbenzene: Contains a methyl group instead of the xylyl group.
Uniqueness
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene is unique due to the presence of both phenylethyl and xylyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
56922-56-6 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1,2-dimethyl-4-[1-[4-(1-phenylethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H26/c1-17-10-11-24(16-18(17)2)20(4)23-14-12-22(13-15-23)19(3)21-8-6-5-7-9-21/h5-16,19-20H,1-4H3 |
Clé InChI |
NTASRDMNIODWLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C2=CC=C(C=C2)C(C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
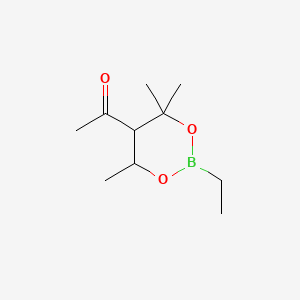
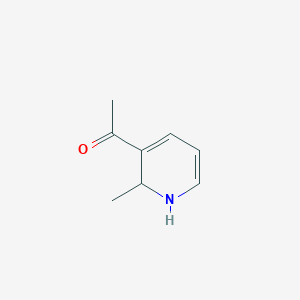
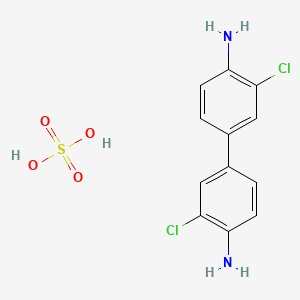

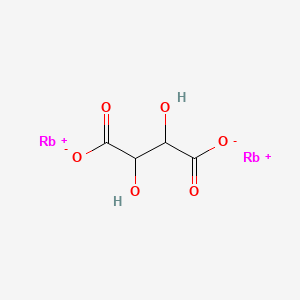
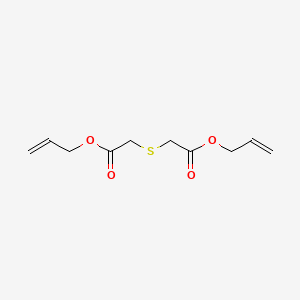
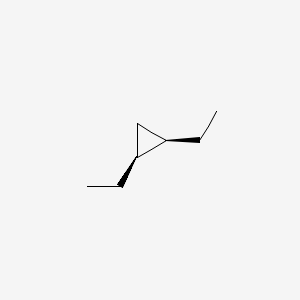

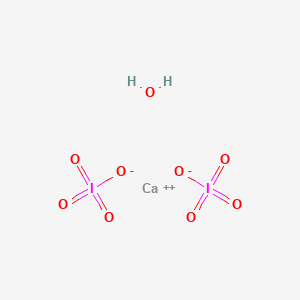
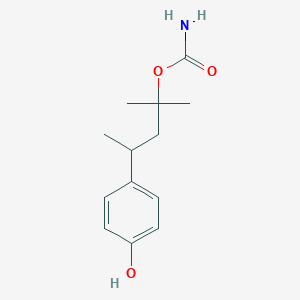
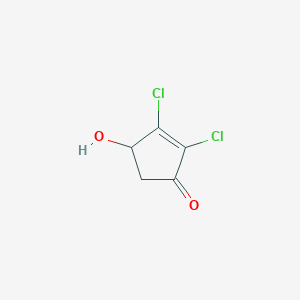
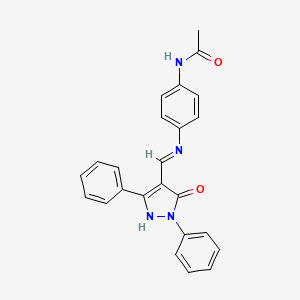
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
